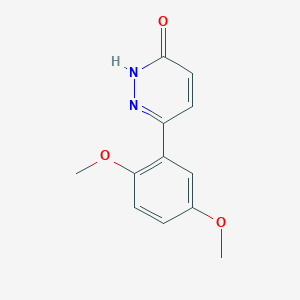

6-(2,5-Dimethoxyphenyl)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-8-3-5-11(17-2)9(7-8)10-4-6-12(15)14-13-10/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRAWAWBEMQJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2,5-Dimethoxyacetophenone with Hydrazine Hydrate

A common and effective method involves the condensation of 2,5-dimethoxyacetophenone with hydrazine hydrate, followed by cyclization to form the pyridazinone ring:

- Step 1: React 2,5-dimethoxyacetophenone with glyoxylic acid monohydrate in acetic acid under reflux conditions (approx. 10 hours).

- Step 2: Cool the mixture, adjust pH to ~8 with aqueous ammonia, and extract with methylene chloride.

- Step 3: Add hydrazine hydrate to the ammoniacal solution and reflux for 2 hours to induce cyclization, forming the pyridazin-3-ol core.

- Step 4: Isolate the product by filtration and washing; often, no further purification is required.

This method yields high purity this compound with yields reported around 90% or higher.

Alternative Route via Hydrazide Intermediate

Another approach involves:

- Synthesis of an intermediate hydrazide by coupling 2,5-dimethoxybenzoic acid with 3-chloro-6-hydrazinylpyridazine .

- Cyclization of this hydrazide with phosphorus oxychloride to form the pyridazinone ring.

- Subsequent substitution or modification to introduce the hydroxyl group at the 3-position.

This route is more complex but allows for further functionalization and is useful for synthesizing analogues with varied substitution patterns.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,5-Dimethoxyacetophenone + glyoxylic acid + Acetic acid reflux | ~118°C (reflux) | 10 hours | - | Formation of intermediate keto acid |

| 2 | pH adjustment with aqueous ammonia | 0-5°C (ice bath) | - | - | Neutralization before hydrazine addition |

| 3 | Hydrazine hydrate addition and reflux | ~100°C (reflux) | 2 hours | 90-93 | Cyclization to pyridazin-3-ol |

| 4 | Filtration and washing | Room temp | - | - | Product isolation, often no purification |

This method is reproducible and scalable for laboratory synthesis.

Structural Confirmation and Characterization

The synthesized this compound is typically characterized by:

- Infrared (IR) Spectroscopy: Characteristic bands for hydroxyl (OH) and aromatic methoxy groups.

- Nuclear Magnetic Resonance (NMR): Signals corresponding to methoxy protons (~3.8 ppm), aromatic protons, and the pyridazinone ring protons.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 247.254 g/mol.

- Melting Point: Typically around 219–221 °C for pure samples.

Related Synthetic Methods in Literature

Synthesis of 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol

A derivative with an amino group at the 4-position can be synthesized by substitution on the pyridazinone ring, starting from this compound, involving nucleophilic aromatic substitution or amination reactions.

Use of Phosphorus Oxychloride (POCl3) for Cyclization

POCl3 is frequently used to promote cyclization and chlorination steps in pyridazine chemistry, enabling the formation of 3-chloro-6-substituted phenylpyridazines, which can be further converted to hydrazine derivatives and then to hydroxylated pyridazines.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)pyridazin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridazin-3-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological or physicochemical behavior of 6-(2,5-dimethoxyphenyl)pyridazin-3-ol can be contextualized by comparing it to related pyridazin-3-ol derivatives. Key structural analogs include:

Table 1: Molecular and Structural Comparison of Pyridazin-3-ol Derivatives

Key Observations:

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound enhances electron density on the aromatic ring compared to halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives). This may increase nucleophilicity and alter binding interactions in biological systems .

Molecular Weight Trends :

- Halogenated derivatives exhibit lower molecular weights due to smaller substituents (Cl: 35.45 g/mol; F: 19.00 g/mol), whereas the dimethoxy group contributes significantly to the target compound’s higher molecular weight (232.24 g/mol vs. 190.18–206.63 g/mol for halogenated analogs) .

Synthetic Considerations :

- While details the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-ones via alkylation, the target compound likely requires tailored conditions to accommodate the dimethoxy substituent’s steric and electronic effects .

Biological Activity

6-(2,5-Dimethoxyphenyl)pyridazin-3-ol is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyridazine core with a dimethoxyphenyl substituent, which is crucial for its biological activity. The structural formula can be summarized as follows:

- Pyridazine Ring : A six-membered ring containing two nitrogen atoms.

- Dimethoxyphenyl Group : Substituents at the 2 and 5 positions of the phenyl ring enhance lipophilicity and receptor binding.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

- Receptor Modulation : It has been shown to interact with receptors related to inflammation and immune responses, which may enhance its antimicrobial properties.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound across different cancer cell lines. The following table summarizes the IC50 values observed in selected studies:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 1.5 |

| MCF-7 (Breast Cancer) | 2.0 |

| A549 (Lung Cancer) | 1.8 |

These results indicate that the compound effectively induces apoptosis and inhibits cell proliferation in various cancer models, suggesting a promising role in cancer therapy.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activities. Preliminary studies indicate efficacy against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

- Study on Anticancer Effects : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models of breast cancer. The mechanism involved modulation of signaling pathways associated with cell survival and apoptosis.

- Antimicrobial Efficacy : In a separate investigation, the compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for resistant bacterial infections.

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications to the dimethoxy group significantly influenced both anticancer and antimicrobial activities. This suggests that further optimization could enhance efficacy.

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-(2,5-Dimethoxyphenyl)pyridazin-3-ol?

Synthesis optimization requires careful selection of reaction conditions, including solvent polarity, temperature, and catalysts. For pyridazinone derivatives, refluxing in ethanol or dioxane with alkaline catalysts (e.g., KOH) is common to achieve cyclization or substitution reactions . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. For example, in analogous compounds, refluxing with 30% H₂O₂ and (NH₄)₆Mo₇O₂₄ at 40°C for 18 hours improved sulfonation yields . Recrystallization from DMF/EtOH (1:1) is recommended for final purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic and chromatographic methods are essential:

- NMR (¹H/¹³C): Confirm substituent positions and aromatic proton environments. For pyridazinones, characteristic shifts for hydroxyl (δ ~12 ppm) and methoxy groups (δ ~3.8–4.0 ppm) are critical .

- IR : Detect functional groups (e.g., C=O stretch at ~1676 cm⁻¹ for pyridazinone rings) .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities from side reactions .

- Elemental Analysis : Validate molecular formula (e.g., deviations >0.3% suggest contaminants) .

Advanced Research Questions

Q. How can computational modeling predict the solubility of this compound in pharmaceutical solvents?

Hansen Solubility Parameters (HSPs) and COSMO-RS simulations are effective. For pyridazin-3-ol derivatives, HSPs (δₜ² = δₐ² + δₚ² + δₕ²) correlate with experimental solubility in solvents like DMSO, ethanol, and PEG-400. A study on 6-phenyl-pyridazin-3(2H)-one demonstrated that solvents with δₜ ≈ 23 MPa¹/² (e.g., DMSO: δₜ = 24.7) maximize solubility due to polarity matching . Molecular dynamics simulations can further refine predictions by modeling solute-solvent interactions.

Q. What structural modifications enhance the bioactivity of pyridazin-3-ol derivatives?

Key modifications include:

- Substituent Addition : Electron-withdrawing groups (e.g., Cl, F) at the phenyl ring improve antimicrobial activity by increasing electrophilicity .

- Heterocycle Fusion : Introducing fused rings (e.g., furopyridazinones) enhances metabolic stability and target binding .

- Metal Complexation : Coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) amplifies antifungal properties by disrupting microbial membranes .

Q. How can researchers resolve contradictions in reported spectroscopic data for pyridazin-3-ol derivatives?

Discrepancies often arise from solvent effects, tautomerism, or impurities. For example:

- Tautomeric Shifts : The keto-enol equilibrium in pyridazin-3-ol can alter NMR signals. DMSO-d₆ stabilizes the enol form, while CDCl₃ favors the keto form .

- Impurity Correction : Side products from incomplete reactions (e.g., residual chlorinated intermediates) may skew elemental analysis. Repetitive recrystallization or column chromatography is advised .

Q. What advanced analytical techniques validate the stability of this compound under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via UPLC-MS to identify labile groups (e.g., methoxy hydrolysis) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Step 1 : Synthesize analogs with systematic substitutions (e.g., -OCH₃ → -CF₃, -NO₂) .

- Step 2 : Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with electronic (Hammett σ) and steric (Taft ES) parameters.

- Step 3 : Perform molecular docking to identify binding motifs (e.g., hydrogen bonding with pyridazinone oxygen) .

Q. What strategies mitigate low yields in multi-step syntheses of pyridazin-3-ol derivatives?

- Intermediate Trapping : Use protecting groups (e.g., acetyl for hydroxyl) to prevent side reactions during halogenation or sulfonation .

- Catalyst Screening : Transition metals (e.g., Pd/C for hydrogenation) or enzymes (lipases) can improve regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.